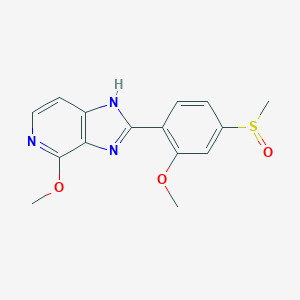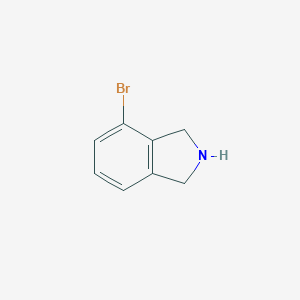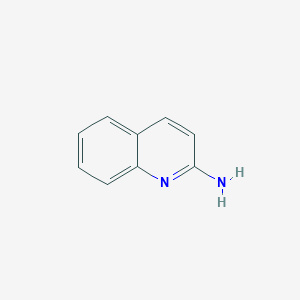
Acide 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoïque
Vue d'ensemble
Description
3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, also known as 4-amino-3,6-dihydro-1,4-benzodioxine-2-carboxylic acid (ADC) is an organic compound with a molecular formula of C8H9NO4. ADC is primarily used as a synthetic intermediate in the pharmaceutical industry, and it is also used in the preparation of certain pharmaceuticals and other compounds. ADC is also used in the synthesis of various organic compounds and in the synthesis of certain drugs.
Applications De Recherche Scientifique
Activité anticonvulsivante
Le composé a été utilisé dans la synthèse de nouvelles amino-amides et amino-esters, qui ont montré une activité anticonvulsivante prometteuse . Ceci est réalisé par hydrolyse alcaline du 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile, qui donne l'acide carboxylique correspondant. Cet acide est ensuite converti en chlorure de carbonyle, qui réagit avec les N,N-di-alkylalcane-α,ω-diamines et les dialkylaminoalcanols pour donner de nouvelles amino-amides et amino-esters .
Ligands pour les récepteurs sigma
Les 3,3-disubstitués 3,4-dihydro-1,2,4-benzotriazines, qui peuvent être synthétisés à partir de ce composé, représentent une nouvelle classe de ligands pour les récepteurs sigma . Ils ont une affinité nanomolaire pour le sous-type σ1. Cette propriété pourrait favoriser le développement d'agents pour les pathologies cardiovasculaires, neurodégénératives et prolifératives .
Activité antivirale
Des composés dérivés de « l'acide 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoïque » ont présenté une activité antivirale substantielle .
Activité antihypertensive
Les 3,3-disubstitués 3,4-dihydro-1,2,4-benzotriazines, synthétisés à partir de ce composé, ont démontré des effets antihypertenseurs intéressants .
Activité anti-inflammatoire
Ces composés ont également montré des effets anti-inflammatoires .
Activité diurétique
Une autre application de ces composés est leurs effets diurétiques .
Activité antiproliférative
Ils ont également montré une activité antiproliférative, qui pourrait être utile dans le développement de médicaments anticancéreux .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of cholinestrases prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of acetylcholine. The inhibition of lipoxygenase enzymes disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increased levels of acetylcholine in the cholinergic pathway can enhance nerve transmission. The disruption of leukotriene synthesis in the arachidonic acid pathway can reduce inflammation.
Pharmacokinetics
The compound’s molecular weight of 22323 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in enhanced nerve transmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene synthesis . It has also shown antibacterial activity, inhibiting bacterial biofilm growth .
Analyse Biochimique
Biochemical Properties
It has been found that similar compounds exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid may interact with these enzymes and potentially influence their activity .
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGUEQZBLIGCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393426 | |
| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138621-63-3 | |
| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


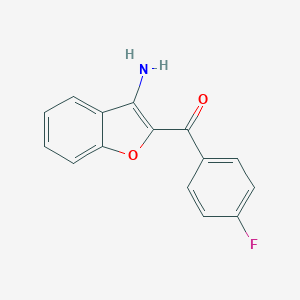
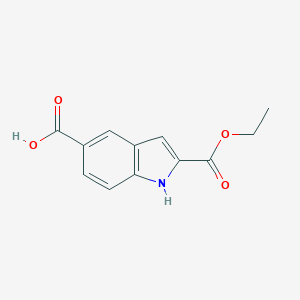
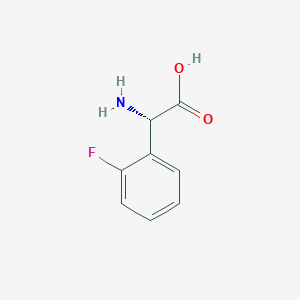


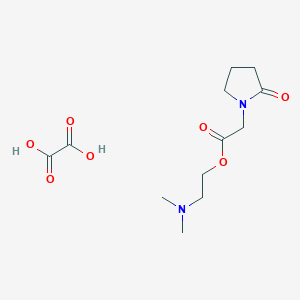
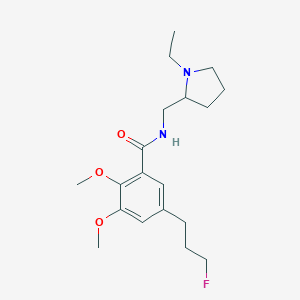

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)

